molecular formula C11H12O2 B14513229 1-(Cyclopropyloxy)-4-(ethenyloxy)benzene CAS No. 63524-26-5

1-(Cyclopropyloxy)-4-(ethenyloxy)benzene

Cat. No.: B14513229
CAS No.: 63524-26-5
M. Wt: 176.21 g/mol
InChI Key: WWNYQCBASQJKRG-UHFFFAOYSA-N
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Description

1-(Cyclopropyloxy)-4-(ethenyloxy)benzene is a substituted aromatic compound featuring a benzene ring with two distinct ether substituents: a cyclopropyloxy group (cyclopropane ring bonded via an oxygen atom) at position 1 and an ethenyloxy (vinyl ether) group at position 2. The compound’s structure combines the steric constraints of the cyclopropane ring with the electronic effects of the ethenyloxy group, making it a subject of interest in organic synthesis and materials science.

Properties

CAS No.

63524-26-5

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-cyclopropyloxy-4-ethenoxybenzene

InChI

InChI=1S/C11H12O2/c1-2-12-9-3-5-10(6-4-9)13-11-7-8-11/h2-6,11H,1,7-8H2

InChI Key

WWNYQCBASQJKRG-UHFFFAOYSA-N

Canonical SMILES

C=COC1=CC=C(C=C1)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropyloxy)-4-(ethenyloxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with cyclopropyl bromide and ethenyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups on the benzene ring are replaced by the cyclopropyloxy and ethenyloxy groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropyloxy)-4-(ethenyloxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of ethoxy-substituted derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(Cyclopropyloxy)-4-(ethenyloxy)benzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropyloxy)-4-(ethenyloxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The cyclopropyloxy and ethenyloxy groups contribute to the compound’s reactivity and specificity in these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(Cyclopropyloxy)-4-(ethenyloxy)benzene with structurally related compounds, focusing on molecular features, physicochemical properties, reactivity, and toxicity.

Molecular Structure and Substituent Effects

Compound Name Substituents at Positions 1 and 4 Key Structural Features
This compound Cyclopropyloxy, ethenyloxy High ring strain (cyclopropane), conjugated ethenyloxy group with potential polymerization reactivity.
1-(1-Ethynylcyclopropyl)-4-methoxybenzene Ethynylcyclopropyl, methoxy Rigid ethynyl group enhances thermal stability; methoxy group provides electron-donating effects .
1-(Cyclopropylmethyl)-4-methoxybenzene Cyclopropylmethyl, methoxy Reduced steric hindrance compared to ethynylcyclopropyl; methoxy group enhances solubility .
1,1'-Isopropylidenebis[4-(vinyloxy)benzene] Two ethenyloxy groups, isopropylidene bridge Bisphenol A-derived vinyl ether; used in crosslinking reactions for polymers .

Physicochemical Properties

Property This compound (Inferred) 1-(1-Ethynylcyclopropyl)-4-methoxybenzene 1-(Cyclopropylmethyl)-4-methoxybenzene
Molecular Weight (g/mol) ~178 (calculated) 172.2270 ~178 (calculated)
Boiling Point Not available Not available Not available
Solubility Low in water (ether groups) Likely low (non-polar substituents) Moderate in organic solvents
Stability Sensitive to acids/bases (ethenyloxy group) Stable under normal conditions Stable; inert methoxy group

Toxicity and Handling

Compound Acute Toxicity (GHS) Handling Precautions
This compound Not available (inferred similar to Category 4) Use gloves/eye protection; avoid strong oxidizers .
1-(1-Ethynylcyclopropyl)-4-methoxybenzene Category 4 (oral, dermal, inhalation) Use NIOSH/CEN-certified respirators; avoid dust formation .
1-(Cyclopropylmethyl)-4-methoxybenzene Low toxicity (FEMA-approved for food) Standard lab precautions suffice.

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